
N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide, commonly known as MEOP or MEO-PV, is a novel psychoactive substance that belongs to the class of synthetic cathinones. It is a potent stimulant drug that has been gaining popularity in the research community due to its unique chemical structure and potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Receptor Binding and Activity Studies
N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide and related compounds have been investigated for their binding affinities and selectivities towards sigma(1) and sigma(2) receptors. These studies have demonstrated the potential of methyl substitution on the piperidine ring to probe sigma-subtype affinities and selectivities. For example, specific methyl derivatives have shown high potency and selectivity as sigma(1) ligands, with applications in positron emission tomography (PET) experiments and antiproliferative activity in glioma cells, suggesting a role in tumor research and therapy (Berardi et al., 2005).
Orexin Receptor Antagonism and Eating Disorders
Compounds structurally related to N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide have been evaluated for their effects on compulsive food consumption, particularly in models of binge eating in rats. Research has shown that selective antagonism at Orexin-1 Receptor (OX1R) could represent a novel pharmacological approach for treating eating disorders with a compulsive component, including binge eating (Piccoli et al., 2012).
Neurochemical Modulation
Studies on compounds similar to N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide have explored their effects on serotonin levels across different brain regions. Such research contributes to our understanding of the neurochemical modulation potential of these compounds, which could be relevant for the treatment of depression and anxiety disorders. The differential effects observed in various brain regions underline the complexity of targeting neuroreceptors and the importance of selectivity in drug development (Roberts et al., 1998).
Antioxidant and Antimicrobial Potential
The piperidin-4-one scaffold, as part of N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide's structure, has been synthesized and studied for its antioxidant and antimicrobial activities. Novel derivatives have shown significant efficacy in these biological assays, highlighting the potential for developing compounds with dual antioxidant and antimicrobial properties for medical applications (Harini et al., 2014).
CB1 Cannabinoid Receptor Interaction
Research on compounds structurally related to N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide has provided insights into the molecular interaction with the CB1 cannabinoid receptor. This includes the development of pharmacophore models and 3D-quantitative structure-activity relationship (QSAR) models, contributing to the understanding of CB1 receptor ligand binding and the development of cannabinoid receptor antagonists (Shim et al., 2002).
Eigenschaften
IUPAC Name |
N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-N'-(2-methoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4/c1-24-12-11-21-9-7-14(8-10-21)13-19-17(22)18(23)20-15-5-3-4-6-16(15)25-2/h3-6,14H,7-13H2,1-2H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZPXHZHNOKIOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)CNC(=O)C(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[2-(2-methylsulfonylbenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2769715.png)
![2,3,4-trichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B2769717.png)

![2-{[4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2769722.png)
![ethyl 2-(3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinolin-1-yl)acetate](/img/structure/B2769723.png)
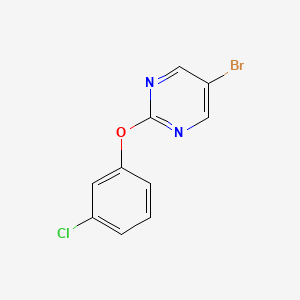
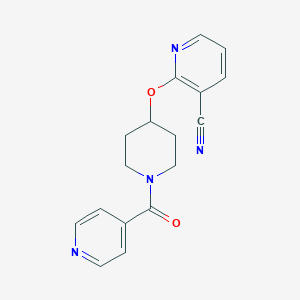
![N-(4-fluorophenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2769727.png)
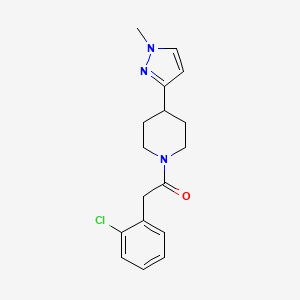
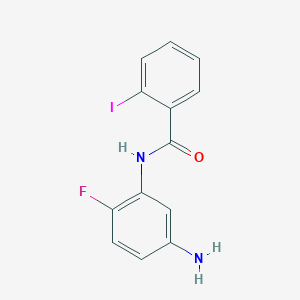


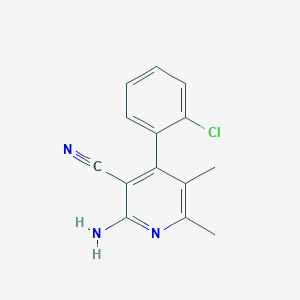
![2-methyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B2769736.png)